![molecular formula C16H15F2NO3 B10937060 N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-methylbenzamide](/img/structure/B10937060.png)
N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-methylbenzamide
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Overview
Description
N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-methylbenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluoromethoxy group and a methoxy group attached to a phenyl ring, which is further connected to a benzamide structure. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-methylbenzamide typically involves multiple steps, including O-alkylation, oxidation, and N-acylation reactions. One common starting material is 4-difluoromethoxy-3-hydroxybenzaldehyde, which undergoes O-alkylation with bromomethyl cyclopropane in the presence of potassium carbonate and potassium iodide in acetone . The resulting intermediate is then subjected to oxidation and N-acylation to form the final product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to achieve high yield and purity. Sodium hydroxide is often used as an alkali in the final step, providing an economic advantage over other bases like sodium hydride or potassium tert-butoxide . The total yield of the compound can reach up to 68.3%, with a purity of 99.2%.
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: This compound shares the difluoromethoxy group and has similar biological activities.
N-[4-(difluoromethoxy)-3-ethoxybenzyl]-N-methylamine: Another compound with a difluoromethoxy group, used in proteomics research.
Uniqueness
N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H15F2NO3 |
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Molecular Weight |
307.29 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-methylbenzamide |
InChI |
InChI=1S/C16H15F2NO3/c1-10-3-5-11(6-4-10)15(20)19-12-7-8-13(22-16(17)18)14(9-12)21-2/h3-9,16H,1-2H3,(H,19,20) |
InChI Key |
VVAVFIWDFHNAPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC(F)F)OC |
Origin of Product |
United States |
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